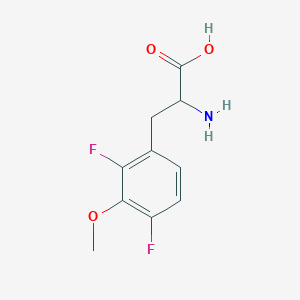

2-Amino-3-(2,4-difluoro-3-methoxyphenyl)propanoic acid

Description

Properties

IUPAC Name |

2-amino-3-(2,4-difluoro-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO3/c1-16-9-6(11)3-2-5(8(9)12)4-7(13)10(14)15/h2-3,7H,4,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDIMEMULCSCBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2,4-difluoro-3-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with commercially available 2,4-difluoro-3-methoxybenzaldehyde.

Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.

Reduction: The imine is then reduced to form the corresponding amine.

Amino Acid Formation: The amine is subjected to a Strecker synthesis, where it reacts with cyanide and ammonium chloride to form the amino acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2,4-difluoro-3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Pharmaceutical Applications

Neurological Disorders

The compound is being investigated as a potential lead for developing new drugs targeting neurological disorders. Its unique structure allows it to interact with neurotransmitter systems, which may influence mood regulation and cognitive functions. Preliminary studies suggest that it might modulate neurotransmitter receptors, making it a candidate for further pharmacological evaluation.

Potential Mechanisms of Action

The difluoromethoxy substitution enhances the compound's lipophilicity and may increase its biological activity compared to similar compounds. This characteristic could facilitate better interaction with biological targets, potentially leading to improved therapeutic effects in treating conditions such as depression or anxiety.

Chemical Properties and Reactivity

The chemical reactivity of 2-Amino-3-(2,4-difluoro-3-methoxyphenyl)propanoic acid is attributed to its functional groups: an amino group and a carboxylic acid group. These groups enable various reactions, making the compound versatile in synthetic organic chemistry and medicinal chemistry. It can undergo transformations that are crucial for developing new derivatives with enhanced properties.

Biochemical Research Applications

Interaction Studies

Understanding the pharmacodynamics of this compound is vital for its application in drug development. Initial findings indicate potential interactions with neurotransmitter receptors that could modulate their activity. Techniques such as molecular docking and binding assays are essential for elucidating these interactions and determining the compound's efficacy as a therapeutic agent.

Future Directions in Research

Ongoing research aims to explore the full therapeutic potential of this compound through:

- Molecular Docking Studies: To predict how the compound interacts with various receptors.

- In Vivo Studies: To evaluate its effects on animal models of neurological disorders.

- Synthesis of Derivatives: To enhance efficacy and reduce side effects.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2,4-difluoro-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The difluoromethoxyphenyl group enhances its binding affinity and specificity, making it a potent inhibitor or activator of certain biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Fluorine Substitution Patterns

- L-4-Fluorophenylalanine (Compound 15, ): Features a single para-fluoro substituent.

- 3,5-Diiodo-L-Tyrosine (Compound 24, ) : Heavy iodine atoms at meta positions increase molecular weight and polarizability. In contrast, fluorine’s small size and high electronegativity in the target compound may improve membrane permeability while minimizing steric hindrance .

Methoxy vs. Hydroxy Groups

- 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic Acid (): The hydroxyl group enables hydrogen bonding but reduces lipophilicity. The target’s 3-methoxy group enhances lipid solubility, favoring passive diffusion across biological membranes (e.g., blood-brain barrier) .

- 2-Amino-3-(3,5-dihydroxy-4-methoxyphenyl)propanoic Acid (): Multiple hydroxyl groups increase polarity and H-bonding capacity.

Amino Acid Transporters (LAT1)

- Melphalan (Compound 4, ): A phenylalanine derivative with a bis(chloroethyl)amino group, used as a chemotherapeutic. The target’s difluoro-methoxy group lacks alkylating functionality but may exploit LAT1-mediated uptake due to aromatic hydrophobicity .

- 3-Iodo-L-Tyrosine (Compound 23, ) : Iodine’s bulk limits transport efficiency. Fluorine’s smaller size in the target compound could improve LAT1 substrate recognition .

Neuroactive Potential

- BMAA (): A neurotoxic amino acid with methylamino substitution. While BMAA’s low BBB permeability (permeability-surface area: $2-5 \times 10^{-5}$ mL/s/g) limits toxicity, the target’s methoxy group may enhance BBB penetration, necessitating caution in dosing .

- LY3020371 (): An mGlu2/3 antagonist with difluorophenyl thioether. bicyclic dicarboxylic acid) likely alter specificity .

Physicochemical Properties

- Lipophilicity : The target’s difluoro-methoxy group likely increases $\log P$ compared to hydroxylated analogs (e.g., ), enhancing tissue distribution but risking off-target binding .

- Solubility : Methoxy groups improve organic solubility over dihydroxy variants (), though ionization at physiological pH (carboxylic acid moiety) may limit absorption .

Biological Activity

2-Amino-3-(2,4-difluoro-3-methoxyphenyl)propanoic acid is an amino acid derivative notable for its unique structural features, which include a difluoromethoxyphenyl group. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Receptor Binding : Similar compounds have shown high affinity for multiple receptors, suggesting that this compound may also exhibit significant receptor interactions .

- Cellular Processes : It is hypothesized that this compound can influence cellular processes by modulating signaling pathways and enzyme activities .

Biochemical Pathways

Research indicates that compounds with similar structures can affect several biochemical pathways:

- Protein Interactions : The compound may play a role in enzyme inhibition and protein interactions, which are crucial for various metabolic processes.

- Therapeutic Potential : Investigations into its anti-inflammatory and anticancer properties highlight its potential as a therapeutic agent .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. The compound has demonstrated:

- Inhibition of Bacterial Growth : It exhibits bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentrations (MIC) were found to be in the range of 15.625–62.5 μM for Staphylococcus strains .

Antibiofilm Activity

The compound has also shown promise in inhibiting biofilm formation:

- Biofilm Inhibition : Studies reported significant reductions in biofilm formation by S. aureus and MRSA, with effective concentrations leading to over 55% inhibition compared to standard antibiotics .

Case Studies

- Study on Antimicrobial Efficacy :

- Mechanistic Insights :

Research Applications

The diverse biological activities of this compound make it a valuable compound in several research domains:

- Medicinal Chemistry : Its potential use as an anti-inflammatory and anticancer agent is under investigation.

- Biological Research : The compound serves as a tool for studying protein interactions and cellular signaling pathways.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-3-(2,4-difluoro-3-methoxyphenyl)propanoic acid, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via asymmetric catalytic hydrogenation or chiral auxiliary-mediated approaches. Key steps include protecting the amino group (e.g., using Boc anhydride) and optimizing fluorination/methoxylation on the phenyl ring. Reaction solvents (e.g., DMF for nucleophilic substitution) and catalysts (e.g., Pd/C for hydrogenation) critically impact stereochemical outcomes .

- Data Consideration : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane). Final purity (>95%) can be validated via NMR and mass spectrometry .

Q. How can the structural and electronic properties of this compound be characterized?

- Analytical Techniques :

- NMR : H and F NMR to confirm substituent positions and fluorine coupling patterns.

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks (if crystalline).

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic effects of fluorine and methoxy groups on acidity/reactivity .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Approach : Use enzyme inhibition assays (e.g., fluorescence-based kinase assays) or cell-based models (e.g., HEK293 cells transfected with target receptors). Ensure compound solubility in DMSO/PBS and validate cytotoxicity via MTT assays .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-difluoro-3-methoxyphenyl group influence binding affinity in enzyme-substrate interactions?

- Experimental Design :

- SAR Studies : Synthesize analogs with substituent variations (e.g., replacing fluorine with chlorine or methoxy with ethoxy).

- Docking Simulations : Use AutoDock Vina to model interactions with active sites (e.g., tyrosine kinase or GABA receptors).

- Contradiction Analysis : If conflicting binding data arise, validate via isothermal titration calorimetry (ITC) to measure thermodynamic parameters directly .

Q. What strategies resolve discrepancies in reported biological activity across different studies?

- Troubleshooting :

- Purity Verification : Re-examine compound purity (HPLC-MS) and stereochemical integrity (chiral chromatography).

- Assay Conditions : Standardize buffer pH, ionic strength, and co-solvent concentrations (e.g., DMSO ≤0.1% to avoid artifacts) .

Q. How can reaction scalability be optimized without compromising enantiomeric excess?

- Process Chemistry : Transition from batch to continuous flow synthesis for improved heat/mass transfer. Use immobilized chiral catalysts (e.g., Rh-DuPhos on silica) to enhance recyclability and reduce metal leaching. Monitor enantiomeric excess via chiral HPLC .

Q. What computational methods predict metabolic stability and toxicity profiles?

- In Silico Tools :

- ADMET Prediction : Use SwissADME or ADMETlab to estimate permeability (LogP), cytochrome P450 interactions, and hERG inhibition.

- Metabolite Identification : Simulate phase I/II metabolism via GLORY or MetaSite .

Methodological Challenges

Q. What techniques mitigate fluorine-mediated side reactions during synthesis?

- Solutions :

- Use anhydrous conditions and low temperatures (−20°C) for fluorination steps to suppress defluorination.

- Replace protic solvents (e.g., water) with aprotic alternatives (e.g., THF) to avoid HF elimination .

Q. How can the compound’s stability under physiological conditions be assessed?

- Protocol :

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via LC-MS.

- Plasma Stability : Use human plasma at 37°C; quantify remaining compound using a calibrated standard curve .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.